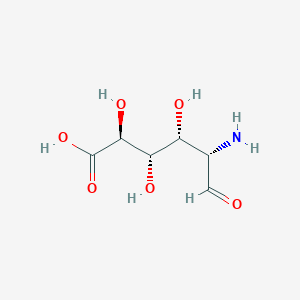

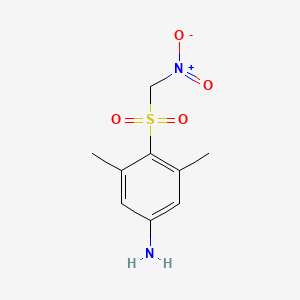

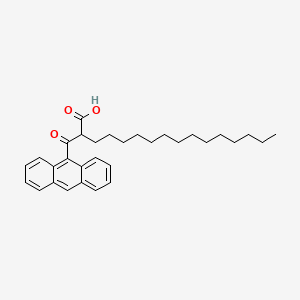

![molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2](/img/structure/B1199836.png)

Benzo[c]phenanthridine

Übersicht

Beschreibung

Benzo[c]phenanthridine is a notable compound due to its wide range of biological activities and its presence in various natural sources. It has garnered interest for its synthesis and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of this compound alkaloids like oxynitidine and oxysanguinarine involves a facile and efficient method using lithiated toluamide–benzonitrile cycloaddition, indicating a significant advancement in preparing fully aromatized this compound compounds (T. Le, Seong Gyoung Gang, W. Cho, 2004). Another approach includes the transformation of protoberberines into Benzo[C]phenanthridines, which has been applied efficiently for synthesizing antitumor alkaloids like fagaronine and nitidine (M. Hanaoka, H. Yamagishi, M. Marutani, C. Mukai, 1984).

Molecular Structure Analysis

Structural considerations reveal that certain this compound alkaloids exhibit high antitumor activities, which can be attributed to their molecular planarity and the presence of specific functional groups that are essential for their activity (T. Nakanishi, Masanobu Suzuki, and Atsuya Saimoto, T. Kabasawa, 1999).

Chemical Reactions and Properties

This compound's chemical reactivity and its transformations have been explored through methods such as palladium-catalyzed tandem reactions, which have proven to be pivotal for the construction of its molecular framework and the total synthesis of its alkaloids (Pei Lv, Ka-Hung Huang, Longguan Xie, Xiaohua Xu, 2011).

Physical Properties Analysis

The synthesis processes and structural analyses contribute significantly to understanding this compound's physical properties, including its crystalline form, solubility, and melting points. These properties are crucial for its application in various fields, although specific studies focusing solely on physical properties were not highlighted in the search results.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different chemical reagents, stability under various conditions, and its ability to undergo specific reactions, are integral to its applications in synthetic chemistry and drug development. The synthesis techniques and structural considerations provide insights into its reactivity and potential chemical modifications (T. Le, Seong Gyoung Gang, W. Cho, 2004).

Wissenschaftliche Forschungsanwendungen

Dental Care Applications : Sanguinarine and chelerythrine, two principal benzo[c]phenanthridine alkaloids, have been studied for their chemical, pharmacological, and toxicological properties. These studies have highlighted their potential applications in dental care, owing to their biological activities (Walterová et al., 1995).

Cytotoxic and Anti-Plasmodial Activities : Research into the design and preparation of aza-analogues of the this compound framework has revealed specific in vitro activity against two cancer lines, particularly compound 24, which exhibited significant cytotoxicity against the MCF7 line. These compounds, however, did not demonstrate specific antiplasmodial activities (Yapi et al., 2010).

Bacteriostatic and Anticancer Activity : A study synthesizing novel phenanthridines as analogs of this compound alkaloids showed that some derivatives had high antibacterial activity against specific bacteria and displayed cytotoxicity against cancer cell lines. These compounds were found to induce cell-cycle arrest and apoptosis in cancer cells (Lasák et al., 2018).

Antitumor Activities : A synthetic this compound, NK109, demonstrated high antitumor activity both in vitro and in vivo. This compound's structure, particularly the presence of a phenolic-OH at C-7, is considered crucial for its antitumor efficacy (Nakanishi et al., 1999).

Biosynthesis Studies : Research on the biosynthesis of this compound alkaloids in cell suspension cultures has outlined the pathway leading to the production of compounds like sanguinarine, chelirubine, and macarpine (Takao et al., 1983).

Antiproliferative and Apoptotic Activities : Studies have assessed the differential cytotoxicity of minor, naturally occurring this compound alkaloids in cancer and normal cells, demonstrating their strong antiproliferative effect, predominantly due to apoptosis (Slaninová et al., 2007).

Antituberculosis Activity : The antituberculosis activity of fully-aromatized quaternary this compound bases has been investigated, highlighting their potential in treating primary tuberculosis (Ishikawa, 2001).

Fluorescent Properties for Biological Studies : Quaternary this compound alkaloids have been explored for their fluorescent characteristics, making them potential cell permeant and red fluorescing DNA probes (Slaninová et al., 2007).

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by Benzo[c]phenanthridine are primarily related to DNA replication and cell proliferation due to its interaction with topoisomerases . By suppressing the activity of these enzymes, this compound disrupts the normal process of DNA replication, leading to DNA damage and cell death .

Eigenschaften

IUPAC Name |

benzo[c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDJLGHACUMTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322343 | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218-38-2 | |

| Record name | Benzo[c]phenanthridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

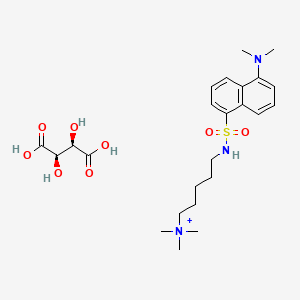

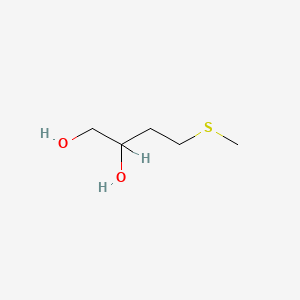

![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)

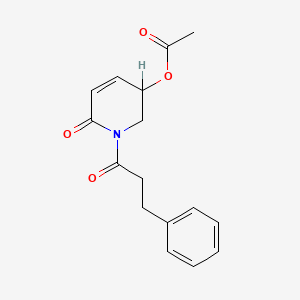

![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)

![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)